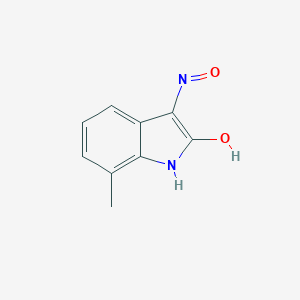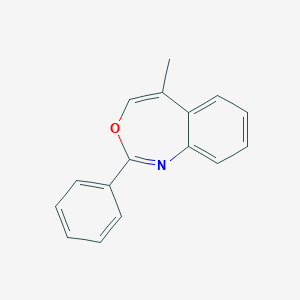
5-Methyl-2-phenyl-3,1-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-3,1-benzoxazepine (MPB) is a chemical compound that belongs to the benzoxazepine class of compounds. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and as a potential therapeutic agent for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-phenyl-3,1-benzoxazepine involves the selective inhibition of the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved neurological function.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, enhanced neurotransmission, and improved neurological function. 5-Methyl-2-phenyl-3,1-benzoxazepine has also been shown to have potential therapeutic effects for the treatment of various neurological disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its selective inhibition of dopamine and norepinephrine reuptake, which can lead to enhanced neurotransmission and improved neurological function. However, one limitation of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its potential toxicity and side effects, which can vary depending on the dosage and administration method used.
Direcciones Futuras
There are many potential future directions for the study of 5-Methyl-2-phenyl-3,1-benzoxazepine, including further investigation of its mechanisms of action, potential therapeutic uses, and development of more selective and less toxic analogs. Additionally, 5-Methyl-2-phenyl-3,1-benzoxazepine may have potential uses in the development of new diagnostic and imaging tools for neurological disorders. Overall, the study of 5-Methyl-2-phenyl-3,1-benzoxazepine has the potential to lead to important advances in our understanding of the mechanisms of action of neurotransmitters and the development of new treatments for neurological disorders.
Métodos De Síntesis
5-Methyl-2-phenyl-3,1-benzoxazepine can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with phenylacetic acid and subsequent cyclization with methanol and sulfuric acid. Other methods include the reaction of 2-aminobenzoic acid with phenylacetonitrile and subsequent cyclization with methanol and sulfuric acid.
Aplicaciones Científicas De Investigación
5-Methyl-2-phenyl-3,1-benzoxazepine has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters. 5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, which are two important neurotransmitters involved in various neurological processes, including mood regulation, attention, and reward.
Propiedades
Número CAS |
14300-23-3 |
|---|---|
Nombre del producto |
5-Methyl-2-phenyl-3,1-benzoxazepine |
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |
Clave InChI |
YJCYZCNDXCMQPG-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canónico |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
Sinónimos |
5-Methyl-2-phenyl-3,1-benzoxazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




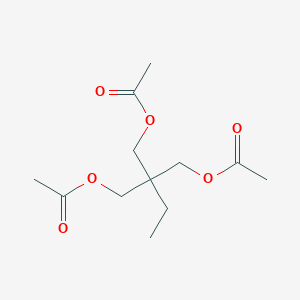

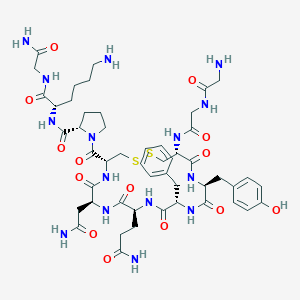
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)

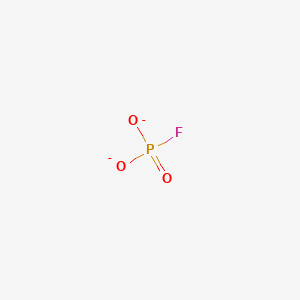

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)




